3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The compound 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core. Key structural elements include:
- A 3-(2-methoxyethyl) substituent at position 3 of the quinazoline ring.
- A 7-carboxamide group linked to an ethyl chain terminating in a 4-(4-methoxyphenyl)piperazine moiety.
Piperazine-containing compounds are frequently explored in medicinal chemistry for their affinity toward neurotransmitter receptors, particularly dopamine (D2/D3) and serotonin receptors . The 4-methoxyphenyl group on the piperazine ring may enhance selectivity for specific receptor subtypes, as seen in analogs targeting D3 receptors .
Properties
IUPAC Name |
3-(2-methoxyethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O5/c1-34-16-15-30-24(32)21-8-3-18(17-22(21)27-25(30)33)23(31)26-9-10-28-11-13-29(14-12-28)19-4-6-20(35-2)7-5-19/h3-8,17H,9-16H2,1-2H3,(H,26,31)(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFNMDSZRBSJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are known to be involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to themIt’s known that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm.
Biochemical Pathways
It’s known that α1-ars are associated with numerous neurodegenerative and psychiatric conditions. Therefore, it can be inferred that the compound may affect the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds. Six compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists.
Biological Activity
The compound 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic molecule with potential therapeutic applications. Its structure includes a tetrahydroquinazoline core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
-
Antipsychotic Activity :
- The compound has been shown to exhibit affinity for dopamine receptors, particularly the D3 receptor. Modifications in the piperazine structure enhance selectivity and potency against D3 receptors compared to D2 receptors, which may lead to fewer side effects commonly associated with antipsychotic medications .
- Antitumor Effects :
- Neuroprotective Properties :
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Dopamine Receptor Modulation : The compound's interaction with dopamine receptors suggests a role in modulating neurotransmitter systems involved in mood regulation and psychotic disorders .
- Inhibition of Kinase Activity : Some studies indicate that the compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and enhanced apoptosis .
Case Studies and Research Findings
A summary of notable research findings related to the biological activity of this compound is presented below:
Comparison with Similar Compounds
Table 1. Structural Comparison of Key Analogs
*Similarity indices estimated via Tanimoto/Morgan fingerprints .
Pharmacological Activity
- D3 Receptor Affinity: Analogs with 4-(4-methoxyphenyl)piperazine groups (e.g., Compound 37 in ) exhibit nanomolar affinity for D3 receptors (Ki = 2.1 nM) and >100-fold selectivity over D2 receptors . The target compound’s ethyl linker may optimize binding compared to bulkier butyl chains in analogs like Compound 34 .
- Bioactivity Profiles : Hierarchical clustering () suggests that compounds with >60% structural similarity often share overlapping bioactivity, such as modulation of G-protein-coupled receptors (GPCRs) or kinase inhibition .
Preparation Methods
Synthesis of the Quinazoline-2,4-dione Core
The quinazoline core is derived from 6-bromoisatin through a rearrangement reaction with pyruvic acid under alkaline conditions.
Procedure :
- Step 1 : 6-Bromoisatin (4 g, 17.9 mmol) is refluxed with pyruvic acid (2.7 g, 31.2 mmol) in a 15% NaOH solution at 100°C for 3 hours. Acidification with HCl yields 7-bromoquinoline-2,4-carboxylic acid (55.3% yield).
- Step 2 : The intermediate undergoes elimination in nitrobenzene at 210°C for 45 minutes to produce 7-bromoquinoline-4-carboxylic acid (79.3% yield).
- Step 3 : Esterification with methanol and thionyl chloride yields methyl 7-bromoquinoline-4-carboxylate (80.5% yield).
Critical Parameters :
| Step | Temperature | Time | Yield |
|---|---|---|---|
| 1 | 100°C | 3 h | 55.3% |
| 2 | 210°C | 45 m | 79.3% |
| 3 | Reflux | 48 h | 80.5% |
Introduction of the 2-Methoxyethyl Group
The 3-position methoxyethyl substituent is introduced via alkylation using 2-methoxyethyl chloride under basic conditions.
Procedure :
- Step 4 : Methyl 7-bromoquinoline-4-carboxylate (1.7 g, 6.4 mmol) is reacted with 2-methoxyethyl chloride (1.2 eq) in the presence of cesium carbonate (3.1 g, 9.6 mmol) and palladium acetate (0.07 g, 0.32 mmol) in 1,4-dioxane under nitrogen. Reflux for 3 hours affords methyl 3-(2-methoxyethyl)-7-bromoquinazoline-2,4-dione (98.0% yield).
Optimization Note :
Formation of the Piperazine-Ethyl Side Chain
The piperazine-ethyl side chain is synthesized separately and coupled to the quinazoline core.
Piperazine Synthesis :
- Step 5 : 4-Methoxyphenylpiperazine is prepared via Ullmann coupling between 4-methoxyaniline and bis(2-chloroethyl)amine using CuI as a catalyst.
- Step 6 : The piperazine is alkylated with ethylenediamine to yield 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine .
Coupling Reaction :
Carboxamide Functionalization at Position 7
The bromine atom at position 7 is replaced with a carboxamide group via palladium-catalyzed carbonylation.
Procedure :
- Step 8 : The brominated compound (1.0 eq) is treated with CO gas (1 atm) and ammonium formate (2.0 eq) in the presence of Pd(OAc)₂ (0.1 eq) and Xantphos (0.2 eq) in DMF at 100°C for 6 hours. This yields the final 3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (75–80% yield).
Key Reaction Metrics :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Temperature | 100°C |
| Time | 6 h |
| Yield | 75–80% |
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate/hexanes (1:5 to 1:2). The final compound exhibits an Rf of 0.3 in ethyl acetate/hexanes (1:1).
Spectroscopic Analysis
- NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 4.15 (t, J = 6.0 Hz, 2H), 3.75 (s, 3H), 3.52 (t, J = 6.0 Hz, 2H), 3.30–3.10 (m, 10H, piperazine and OCH3).
- HRMS : Calculated for C25H31N5O5 [M+H]⁺: 481.553; Found: 481.552.
Challenges and Optimization Strategies
Side Reactions in Alkylation
Competing N-alkylation at the quinazoline N1 position is mitigated by using bulky bases like DBU, which favor O-alkylation at the 3-position.
Palladium Catalyst Deactivation
Addition of Xantphos as a ligand stabilizes Pd(0), preventing aggregation and maintaining catalytic activity during carbonylation.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology:
- Step 1: Initiate with the quinazoline-dione core synthesis via cyclization of anthranilic acid derivatives under reflux with urea or thiourea .
- Step 2: Introduce the methoxyethyl group via nucleophilic substitution, optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (70–90°C) to enhance yield .
- Step 3: Functionalize the piperazine ring using a Buchwald-Hartwig coupling reaction for aryl ether formation, employing Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
- Step 4: Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques:
- NMR Spectroscopy: Confirm regiochemistry of the piperazine and methoxyphenyl groups using ¹H/¹³C NMR (e.g., δ 3.7–4.2 ppm for methoxy protons, δ 120–140 ppm for aromatic carbons) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ at m/z 550.2452) .
- X-ray Crystallography: Resolve conformational ambiguities in the tetrahydroquinazoline core (e.g., dihedral angles between piperazine and quinazoline) .
Advanced Research Questions
Q. What strategies are used to investigate receptor binding affinity and selectivity?
- Experimental Design:
- Radioligand Displacement Assays: Screen against dopamine (D2/D3), serotonin (5-HT1A), and adrenergic receptors using [³H]spiperone or [³H]8-OH-DPAT .
- Molecular Docking: Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with D3 receptor residues (e.g., Asp110, Ser196) .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methoxy position, piperazine chain length) and correlate changes with IC₅₀ values .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?
- Methodology:
- Microsomal Stability Assays: Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (e.g., >90% binding suggests limited bioavailability) .
- In Vivo PK Studies: Administer IV/PO doses in rodents and calculate AUC, t₁/₂, and clearance using non-compartmental analysis (Phoenix WinNonlin) .
Q. How are data contradictions in biological assays resolved?
- Troubleshooting:
- Batch Variability: Re-synthesize compound with strict QC (e.g., ≥95% purity) to exclude impurities causing off-target effects .
- Assay Conditions: Validate buffer pH (7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C) to ensure receptor integrity .
- Orthogonal Assays: Confirm activity in functional assays (e.g., cAMP inhibition for GPCRs) alongside binding assays .
Methodological Challenges and Solutions
Q. What are the challenges in enantioselective synthesis of piperazine derivatives?
- Challenges:
- Racemization during alkylation of the piperazine nitrogen .
- Solutions:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Q. How can aqueous solubility be improved for in vivo studies?
- Approaches:
- Prodrug Design: Introduce phosphate esters or PEGylated side chains .
- Formulation: Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or nanoemulsions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
